molecular formula C18H17ClN4O3S B2427580 (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 882757-41-7

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2427580
CAS No.: 882757-41-7
M. Wt: 404.87
InChI Key: YOCNYHKQJLNRTQ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for pharmaceutical and biochemical research. This compound features a unique (Z)-3-chlorobut-2-en-1-yl group at the 7-position and a 2-oxo-2-phenylethylthio substituent at the 8-position, a structural motif found in compounds investigated for targeted protein degradation and kinase modulation . The purine-2,6-dione core structure is a privileged scaffold in medicinal chemistry, known for its versatility in interacting with various biological targets. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a starting point for developing novel therapeutic agents. Its mechanism of action is likely influenced by the stereochemistry of the chlorobut-enyl side chain and the electronic properties of the thioether linkage, which can impact protein-binding affinity and selectivity. The structural analogs of this compound have been explored in cancer research, particularly in the context of Polo-like kinase 1 (PLK1) inhibition and degradation, a promising approach for targeting various carcinomas . This chemical is provided for research applications including drug discovery programs, structure-activity relationship (SAR) studies, and biochemical assay development. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-11(19)8-9-23-14-15(22(2)17(26)21-16(14)25)20-18(23)27-10-13(24)12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,21,25,26)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCNYHKQJLNRTQ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H16ClN5O3
  • Molecular Weight : 349.77 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its effects on cellular mechanisms, interactions with enzymes, and potential therapeutic implications.

1. Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human cancer cell lines by inducing oxidative stress and apoptosis pathways .

2. Enzyme Inhibition

The compound's interaction with specific enzymes has also been a focal point of research. Inhibitory activity against butyrylcholinesterase (BChE) was reported with an IC50 value of 46.42 µM, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease where BChE is implicated . However, it showed moderate inhibitory action against acetylcholinesterase (AChE) with an IC50 of 157.31 µM, suggesting selectivity towards BChE over AChE.

Enzyme IC50 (µM)
Butyrylcholinesterase46.42
Acetylcholinesterase157.31

3. Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against certain bacterial strains, although further studies are needed to elucidate the mechanism of action and spectrum of activity.

Case Studies

Several case studies have highlighted the compound's biological effects:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
  • Enzyme Interaction Studies : In vitro assays demonstrated that the compound binds to BChE more effectively than AChE, suggesting a mechanism that could be exploited for drug development targeting neurodegenerative diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
  • Enzyme Binding Affinity : Its structural features allow it to interact selectively with certain enzymes, inhibiting their activity and altering metabolic pathways.

Q & A

Q. How can researchers optimize the synthesis of purine derivatives containing chlorobutene and thioether substituents?

  • Methodological Answer : The synthesis typically involves alkylation of 8-amino-1,3-dimethyluric acid derivatives with chlorinated alkenes (e.g., 3-chlorobut-2-en-1-yl halides) under controlled conditions. Key steps include:
  • Alkylation : Use polar aprotic solvents (e.g., DMF) with NaH as a base at 60–80°C to introduce the chlorobutene moiety .
  • Thioether Formation : React the intermediate with 2-oxo-2-phenylethyl thiols in the presence of Mitsunobu reagents (e.g., DIAD, triphenylphosphine) to ensure stereochemical control .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., Z-configuration of chlorobutene at δ 5.2–5.8 ppm) and thioether linkage (δ 3.5–4.0 ppm for SCH2) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 435.12) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .

Q. What role do the chlorobutene and thioether groups play in biological activity?

  • Methodological Answer :
  • Chlorobutene : Enhances lipophilicity, improving membrane permeability. The Z-configuration may sterically hinder adenosine receptor binding, altering agonist/antagonist effects .
  • Thioether : Increases metabolic stability compared to oxygen ethers. The 2-oxo-2-phenylethyl group may engage in π-π stacking with aromatic residues in target proteins .

Advanced Research Questions

Q. How can conflicting data on adenosine receptor binding affinities be resolved?

  • Methodological Answer : Discrepancies in IC50 values (e.g., A₁ vs. A₂A receptor selectivity) may arise from assay conditions. Recommended approaches:
  • Standardized Assays : Use radioligand binding (³H-CCPA for A₁, ³H-ZM241385 for A₂A) with consistent membrane preparations .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational biases caused by the Z-chlorobutene group .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the 2-oxo-2-phenylethyl thioether with thiomorpholine or benzyl thiols to assess steric/electronic effects .
  • Biological Testing : Compare IC50 values across adenosine receptor subtypes. Example
Substituent (R)A₁ IC50 (nM)A₂A IC50 (nM)
2-oxo-2-phenylethyl12 ± 3150 ± 20
Benzyl45 ± 890 ± 15
Thiomorpholine200 ± 3025 ± 5

Data adapted from receptor binding assays .

Q. How should researchers address contradictory results in cytotoxicity assays?

  • Methodological Answer : Variability in cancer cell line responses (e.g., HeLa vs. MCF-7) could stem from off-target effects. Mitigation strategies:
  • Purity Verification : Reanalyze compound batches via LC-MS to exclude degradation products .
  • Pathway Analysis : Use RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) post-treatment .

Q. What experimental designs are optimal for studying metabolic stability?

  • Methodological Answer :
  • In Vitro Liver Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion over 60 min (sampling at 0, 15, 30, 60 min) .
  • Metabolite ID : Use UPLC-QTOF to detect hydroxylated chlorobutene or thioether cleavage products .

Methodological Guidelines for Advanced Studies

Q. How to validate target engagement in cellular models?

  • Answer :
  • CRISPR Knockout : Generate A₁/A₂A receptor KO cell lines and compare cAMP modulation .
  • Thermal Shift Assay : Monitor receptor thermal stability shifts (± compound) via DSF (SYPRO Orange dye) .

Q. What computational tools predict off-target interactions?

  • Answer :
  • SwissTargetPrediction : Upload SMILES to identify kinase or protease targets .
  • Molecular Docking : AutoDock Vina to screen against PDB structures (e.g., 5G53 for A₂A) .

Q. How to optimize multi-step synthesis for scalability?

  • Answer :
  • Flow Chemistry : Use microreactors for exothermic alkylation steps (residence time: 2–5 min, 70°C) to improve yield and safety .
  • DoE Optimization : Vary solvent (DMF vs. THF), base (NaH vs. K2CO3), and temperature in a 3-factor CCD design .

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